molecular formula C15H11ClF2O B1327666 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-62-2

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327666
CAS No.: 898768-62-2
M. Wt: 280.69 g/mol
InChI Key: VMCODRPPOQEXJR-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: It can be involved in oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 3-Chloro-4-fluorophenol
  • 4-Fluorophenylpropiophenone

Comparison: 2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-14-9-12(18)6-7-13(14)15(19)8-3-10-1-4-11(17)5-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCODRPPOQEXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644593
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-62-2
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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